N-[(2-methoxy-1-naphthyl)methyl]alanine
Description
N-[(2-Methoxy-1-naphthyl)methyl]alanine is a synthetic alanine derivative featuring a methoxy-substituted naphthylmethyl group attached to the amino nitrogen. This compound’s design likely aims to optimize receptor binding, as seen in related alanine derivatives with aromatic moieties .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.305 |
IUPAC Name |
2-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-10(15(17)18)16-9-13-12-6-4-3-5-11(12)7-8-14(13)19-2/h3-8,10,16H,9H2,1-2H3,(H,17,18) |
InChI Key |
AKPPBXCMPQAMDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Naphthyl)-D-alanine
- Applications : Used in peptide-based drugs (e.g., Cetrorelix, a gonadotropin-releasing hormone antagonist) .
- Key Differences : The absence of a methoxy group and methyl linker in N-(2-naphthyl)-D-alanine reduces steric bulk and electronic modulation compared to the target compound. This may limit its versatility in binding hydrophobic pockets or enzymes requiring specific electronic interactions.
Metalaxyl and Benalaxyl
- Structure : Alanine derivatives with dimethylphenyl groups and acyl substituents (e.g., methoxyacetyl in metalaxyl) .
- Applications : Broad-spectrum fungicides targeting oomycete pathogens.
- Key Differences: These compounds prioritize acylated alanine backbones for membrane permeability and fungal enzyme inhibition.
N-(3,5-Dinitrobenzoyl)alanine Methyl Ester
- Structure : Alanine esterified with a nitrobenzoyl group.
- Chromatographic Behavior : Exhibits distinct separation factors (α) in chiral stationary phases (CSPs), influenced by nitro group polarity .

- Key Differences : The target compound’s methoxy-naphthyl group is less polar than nitro substituents, likely altering retention times and selectivity in chromatographic applications.
Physicochemical and Pharmacokinetic Properties
Hydrophobicity and Solubility
- The naphthyl group in N-[(2-methoxy-1-naphthyl)methyl]alanine increases hydrophobicity compared to simpler derivatives like N-methylalanine (logP ~0.5) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation adjustments.
Steric and Electronic Effects
Molecular Interactions and Binding Affinity
- The target compound’s naphthyl group could similarly engage in π-π interactions with viral or host-cell receptors, though its larger size may require optimized docking geometries.
Data Tables
Table 1: Structural and Functional Comparison
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